molecular formula C31H33N3O7S B11627536 Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11627536
M. Wt: 591.7 g/mol
InChI Key: AFKCBZKHWSETJX-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thioxo, and imidazolidinone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine and 4-methoxyphenyl isocyanate. The synthesis proceeds through a series of condensation, cyclization, and acylation reactions under controlled conditions. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and acylating agents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde, while reduction of the thioxo group can produce a thiol derivative.

Scientific Research Applications

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anti-cancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)acrylate: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide: Similar in having the 3,4-dimethoxyphenyl ethylamine moiety but differs in the acylation pattern and additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H33N3O7S

Molecular Weight

591.7 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H33N3O7S/c1-5-41-30(37)21-7-9-22(10-8-21)32-28(35)19-25-29(36)34(23-11-13-24(38-2)14-12-23)31(42)33(25)17-16-20-6-15-26(39-3)27(18-20)40-4/h6-15,18,25H,5,16-17,19H2,1-4H3,(H,32,35)

InChI Key

AFKCBZKHWSETJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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